Cas no 1185041-85-3 (N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride)

N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride
- AKOS026684860
- N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
- N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
- F5057-0249
- 1185041-85-3
- N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
- VU0632697-1
-
- インチ: 1S/C17H18N4O3S.ClH/c22-16(14-5-6-18-24-14)21(8-7-20-9-11-23-12-10-20)17-19-13-3-1-2-4-15(13)25-17;/h1-6H,7-12H2;1H
- InChIKey: LEOIECRDZYSJED-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C2C=CC=CC=2N=C1N(C(C1=CC=NO1)=O)CCN1CCOCC1
計算された属性
- せいみつぶんしりょう: 394.0866393g/mol
- どういたいしつりょう: 394.0866393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 463
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.9Ų
N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5057-0249-10mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-40mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-3mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-20mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-20μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-4mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-50mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-2μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-30mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5057-0249-2mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride |
1185041-85-3 | 2mg |
$59.0 | 2023-09-10 |
N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochlorideに関する追加情報
Comprehensive Analysis of N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride (CAS 1185041-85-3)
The compound N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride (CAS 1185041-85-3) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a benzothiazole core, morpholine moiety, and oxazole-carboxamide linkage, this molecule exhibits potential applications in drug discovery and development. Researchers are particularly interested in its kinase inhibition properties, which align with current trends in targeted cancer therapies and neurodegenerative disease research.
In recent years, the scientific community has shown growing interest in small-molecule modulators of protein-protein interactions, and CAS 1185041-85-3 represents a promising candidate in this field. Its heterocyclic architecture offers multiple sites for molecular interactions, making it valuable for structure-activity relationship (SAR) studies. The hydrochloride salt form enhances its solubility, a critical factor in bioavailability optimization – a key concern in modern drug design. This characteristic addresses one of the most frequently searched topics in pharmaceutical chemistry: "improving drug solubility" and "enhancing pharmacokinetic properties".
The benzothiazole component of this molecule is particularly noteworthy, as this scaffold appears in numerous FDA-approved drugs and clinical candidates. Current literature suggests benzothiazole derivatives demonstrate diverse biological activities, including anti-inflammatory and neuroprotective effects. When combined with the morpholine ring system – another privileged structure in medicinal chemistry – the compound presents unique opportunities for central nervous system (CNS) drug development. These features respond to the increasing demand for novel neurological disorder treatments, a hot topic in both academic and pharmaceutical industry research.
From a synthetic chemistry perspective, N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride offers interesting challenges and opportunities. The oxazole-carboxamide linkage provides a rigid planar structure that can influence molecular conformation and binding affinity. Recent advances in click chemistry and microwave-assisted synthesis have made such complex heterocyclic systems more accessible to researchers. This aligns with the growing trend toward green chemistry approaches and high-throughput screening methods that dominate current chemical literature searches.
Analytical characterization of CAS 1185041-85-3 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for verifying the compound's purity and structure – essential considerations given the pharmaceutical industry's stringent quality requirements. The increasing availability of automated purification systems and AI-assisted structure prediction tools has significantly enhanced researchers' ability to work with such complex molecules, addressing another common search query: "advanced compound characterization techniques".
In biological studies, preliminary research suggests this compound may interact with specific protein targets involved in cellular signaling pathways. The presence of both hydrogen bond donors and acceptors in its structure enables potential interactions with various enzyme active sites. Such properties make it relevant to current investigations into precision medicine and personalized therapeutics – two of the most searched terms in contemporary medical research. However, comprehensive in vitro and in vivo studies are still needed to fully elucidate its pharmacological profile.
The stability profile of N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride under various conditions (pH, temperature, light exposure) represents another important research area. Modern formulation scientists are particularly interested in how such compounds behave in different drug delivery systems, including nanoparticle carriers and lipid-based formulations. These aspects connect directly to frequently searched topics like "drug formulation challenges" and "novel drug delivery technologies" in pharmaceutical sciences.
From a regulatory perspective, while CAS 1185041-85-3 is not currently approved for therapeutic use, its structural features suggest it would be subject to standard pharmaceutical compound regulations. The research community continues to investigate its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), which are critical for any potential clinical translation. This aligns with the pharmaceutical industry's growing emphasis on early-stage ADMET screening to reduce late-stage drug development failures.
In conclusion, N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride represents a fascinating case study in modern medicinal chemistry. Its complex structure embodies several current research trends, including privileged structure utilization, solubility enhancement, and targeted therapy development. As research continues to explore its full potential, this compound may contribute valuable insights to address some of the most pressing challenges in drug discovery and development today.
1185041-85-3 (N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride) 関連製品
- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)
- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)
- 9002-98-6(Polyethylenimine)
- 1289063-76-8(2-(Dimethylamino)-4-methoxybenzaldehyde)
- 1261522-38-6(5-Fluoro-2-methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine)
- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)




